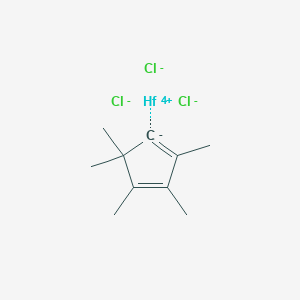
(3-Ethyl-2-hydroxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-2-hydroxyphenyl)boronic acid is an organoboron compound that has garnered attention due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group at the 3-position and a hydroxyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Ethyl-2-hydroxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often employs large-scale hydroboration reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the desired boronic acid .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Ethyl-2-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or other oxygenated derivatives.
Reduction: Formation of boranes or other reduced boron species.
Substitution: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols and quinones.
Reduction: Boranes and borohydrides.
Substitution: Biaryl compounds and other coupled products.
Applications De Recherche Scientifique
(3-Ethyl-2-hydroxyphenyl)boronic acid is widely used in scientific research due to its ability to form stable carbon-boron bonds, which are crucial in various applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the design of boron-containing drugs and drug delivery systems.
Medicine: Utilized in boron neutron capture therapy for cancer treatment.
Industry: Applied in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (3-Ethyl-2-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 3-Hydroxyphenylboronic acid
- 3-Fluoro-2-hydroxyphenylboronic acid
Uniqueness: (3-Ethyl-2-hydroxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethyl group at the 3-position and the hydroxyl group at the 2-position influences its electronic properties and steric effects, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C8H11BO3 |
|---|---|
Poids moléculaire |
165.98 g/mol |
Nom IUPAC |
(3-ethyl-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10-12H,2H2,1H3 |
Clé InChI |
XBRUEIJCIGVSKC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)CC)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


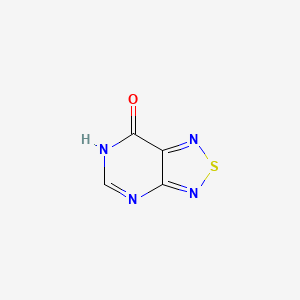
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)

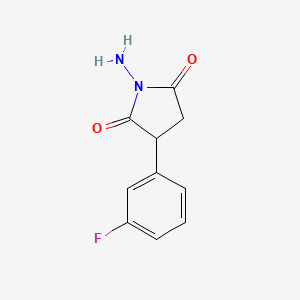
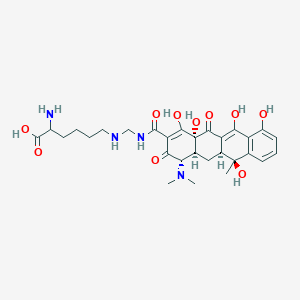
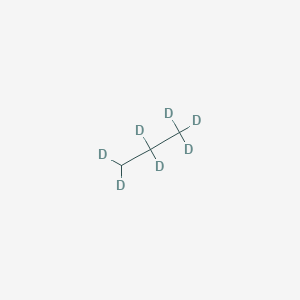
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)


